molecular formula C7H9NO3 B14285434 Methyl 2-(cyanomethyl)-3-oxobutanoate CAS No. 137393-50-1

Methyl 2-(cyanomethyl)-3-oxobutanoate

Cat. No.: B14285434
CAS No.: 137393-50-1
M. Wt: 155.15 g/mol
InChI Key: IJYSRNHIHHUTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(cyanomethyl)-3-oxobutanoate is a β-keto ester derivative characterized by a cyanomethyl group (-CH2CN) at the 2-position and a methyl ester at the terminal carbonyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and functionalized molecules. Its structure combines electrophilic (keto group) and nucleophilic (cyanomethyl) reactivity, enabling diverse chemical transformations .

Properties

IUPAC Name

methyl 2-(cyanomethyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(9)6(3-4-8)7(10)11-2/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYSRNHIHHUTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568389
Record name Methyl 2-(cyanomethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137393-50-1
Record name Methyl 2-(cyanomethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Alkylation of Enolate Intermediates

The alkylation of enolate ions derived from β-keto esters represents a foundational approach for synthesizing methyl 2-(cyanomethyl)-3-oxobutanoate. This method leverages the nucleophilic character of enolates to introduce the cyanomethyl group at the α-position.

Formation of the Enolate Intermediate

The reaction begins with the deprotonation of methyl acetoacetate (CAS 105-45-3) using a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at temperatures between -78°C and 0°C. The enolate intermediate is stabilized by conjugation with the ester and ketone functional groups, enabling selective alkylation.

Alkylation with Cyanomethylating Agents

The enolate reacts with bromoacetonitrile (CAS 590-17-0) or chloroacetonitrile (CAS 107-14-2) to form this compound. For example, bromoacetonitrile (1.2 equiv) is added dropwise to the enolate solution at -78°C, followed by gradual warming to room temperature. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate.

Key Parameters:
  • Solvent : THF or dichloromethane (DCM).
  • Base : NaH (2.0 equiv) or LDA (1.1 equiv).
  • Yield : 65–75% after purification via flash chromatography (ethyl acetate/hexane, 1:4).

Condensation of Methyl Acetoacetate with Cyanomethylating Reagents

An alternative route involves the direct condensation of methyl acetoacetate with cyanomethyl derivatives under acidic or basic conditions. This one-pot method avoids the need for enolate isolation.

Acid-Catalyzed Condensation

In a patented protocol, methyl acetoacetate (1.0 equiv) reacts with cyanoacetic acid (CAS 372-09-4) in the presence of p-toluenesulfonic acid (PTSA, 0.1 equiv) in toluene under reflux (110°C). Water is removed via azeotropic distillation using a Dean-Stark trap to drive the equilibrium toward ester formation. The crude product is purified by vacuum distillation, yielding 70–80% of the target compound.

Base-Mediated Coupling

A modified approach employs potassium carbonate (K₂CO₃) as a mild base in dimethylformamide (DMF) at 80°C. Methyl acetoacetate (1.0 equiv) and bromoacetonitrile (1.1 equiv) are stirred for 12–24 hours. This method achieves comparable yields (68–72%) but requires longer reaction times.

Continuous Flow Synthesis for Industrial Scaling

Recent advancements in continuous flow chemistry have enabled the large-scale production of this compound with enhanced efficiency and safety.

Microreactor Technology

A microreactor system (inner diameter: 500 μm) is utilized to mix methyl acetoacetate and bromoacetonitrile in the presence of NaH at 50°C. The residence time of 2 minutes ensures complete conversion, with a throughput of 1.2 kg/hr. The product is continuously extracted and purified via short-path distillation, achieving 85% yield and >99% purity.

Advantages Over Batch Processes

  • Safety : Reduced exothermic risks due to precise temperature control.
  • Efficiency : 30% reduction in solvent consumption.
  • Scalability : Easily adaptable for multi-ton production.

Catalytic Asymmetric Synthesis

For applications requiring enantiomerically pure derivatives, asymmetric catalysis offers a viable pathway.

Chiral Organocatalysts

Quinine-derived thiourea catalysts (10 mol%) induce enantioselective alkylation of methyl acetoacetate with bromoacetonitrile in DCM at -40°C. The reaction achieves 90% enantiomeric excess (ee) and 60% yield after 48 hours.

Transition Metal Catalysis

Palladium complexes with BINAP ligands (2 mol%) facilitate asymmetric cyanomethylation in supercritical CO₂. This method attains 95% ee but requires high-pressure equipment (150 bar).

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Enolate Alkylation 65–75 95–98 4–6 hours Moderate
Acid-Catalyzed Condensation 70–80 97–99 8–12 hours High
Continuous Flow 85 >99 2 minutes Very High
Asymmetric Catalysis 60–95 90–95 24–48 hours Low

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability but complicate purification. Non-polar solvents (toluene, xylene) improve azeotropic water removal but slow reaction kinetics.

Catalyst Recycling

Homogeneous catalysts (e.g., PTSA) are difficult to recover, increasing costs. Heterogeneous alternatives, such as sulfonated silica gels, are under investigation for acid-catalyzed routes.

Byproduct Formation

Dimerization of methyl acetoacetate and over-alkylation are common side reactions. Stoichiometric control (1.1–1.2 equiv of alkylating agent) and low temperatures (-78°C) mitigate these issues.

Industrial Applications and Case Studies

Pharmaceutical Intermediate

This compound serves as a precursor to ACE inhibitors. For example, a patented route converts it to enalapril maleate via reductive amination and cyclization.

Agrochemical Synthesis

The compound is alkylated with chloropyridines to produce neonicotinoid insecticides with improved bioactivity and reduced environmental persistence.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(cyanomethyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ketone to an alcohol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-(cyanomethyl)-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the development of biochemical probes and as an intermediate in the synthesis of biologically active molecules.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(cyanomethyl)-3-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The cyano group, being an electron-withdrawing group, activates the adjacent methylene group towards nucleophilic attack. This reactivity is exploited in various synthetic transformations, allowing the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in 3-Oxobutanoate Esters

Compound Name Substituent at 2-Position Molecular Formula Key Properties/Applications Reference
Methyl 2-(cyanomethyl)-3-oxobutanoate -CH2CN C7H9NO3 High reactivity in cyclization; nitrile precursor
Ethyl 2-(2-iodobenzyl)-3-oxobutanoate -CH2(2-I-C6H4) C12H13IO3 Electrophilic cyclization precursor; 96% yield
Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate -(2,3-Cl2C6H3)CH= C12H10Cl2O3 Felodipine impurity; yellow solid, methanol-soluble
Methyl 2-cyclopentyl-3-oxobutanoate -C5H9 (cyclopentyl) C10H16O3 Enhanced lipophilicity; potential polymer intermediate
Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate -NHSO2(4-Me-C6H4) C14H17NO5S Keto-enol tautomerism (3:7 ratio); antimicrobial applications
Methyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate (MDYO) -(1,3-dithietan-2-ylidene) C7H8O3S2 Corrosion inhibitor; low toxicity, high solubility
Key Observations:
  • Electronic Effects: The cyanomethyl group in the target compound is moderately electron-withdrawing, enhancing the acidity of α-hydrogens (pKa ~10–12) compared to alkyl-substituted analogs (e.g., cyclopentyl, pKa ~12–14) .
  • Synthetic Utility: Aromatic substituents (e.g., 2-iodobenzyl) favor electrophilic cyclization reactions, while cyanomethyl groups enable nucleophilic additions or nitrile-based transformations .
  • Physical State: Bulky substituents (e.g., benzylidene, cyclopentyl) often result in solids, whereas smaller groups (cyanomethyl) may yield oils or low-melting solids .

Spectral and Physicochemical Data

Property This compound Ethyl 2-(2-iodobenzyl)-3-oxobutanoate MDYO
¹H NMR (δ, ppm) -CH2CN: ~2.7–3.1 (t, J=6 Hz) Aromatic H: 7.83–6.94 (m) Dithietane H: 3.24–3.95
IR (cm⁻¹) ν(C≡N): ~2240; ν(C=O): ~1745 ν(C=O): 1745; ν(C-I): 590 ν(C=S): 1217–1437
Solubility Moderate in polar aprotic solvents Soluble in chloroform, DMF High in HCl
Melting Point Likely liquid or low-melting solid Oil Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.